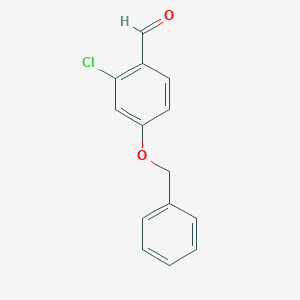
4-(苄氧基)-2-氯苯甲醛
描述
科学研究应用
合成和晶体结构:4-(苄氧基)-2-氯苯甲醛及其衍生物通常通过缩合反应合成。合成的分子通过光谱研究和X射线衍射进行结构验证。例如,从4-氯苯甲醛合成的乙酸2-(4-氯苄亚甲基)-3-氧代丁酸酯,经过光谱研究确认,并在P21/n (Kumar et al., 2016)空间群下结晶于单斜晶系。此外,该分子在C=C键周围显示Z构象,突显其分子几何和稳定性。
抗癌活性:4-(苄氧基)-2-氯苯甲醛的某些衍生物显示出有希望的抗癌活性。例如,一系列苄氧基苯甲醛衍生物对HL-60细胞系表现出显著活性,某些化合物导致细胞周期在G2/M期阻滞和细胞凋亡 (Lin et al., 2005)。这些发现强调了4-(苄氧基)-2-氯苯甲醛衍生物在癌症治疗中的潜在治疗应用。
抗结核应用:4-(苄氧基)-2-氯苯甲醛的新颖衍生物,如4-(苄氧基)-N-(3-氯-2-(取代苯基)-4-氧代氮杂环丙烷基)苯甲酰胺,已被合成并显示出显著的体外抗结核活性对抗结核分枝杆菌。这些化合物还对人类癌细胞系HeLa表现出非细胞毒性。分子对接研究表明,这些衍生物与结核分枝杆菌的关键酶相互作用,负责细胞壁合成,表明它们作为抗结核药物的潜力 (Nimbalkar et al., 2018)。
发光性能:4-(苄氧基)-2-氯苯甲醛衍生物已被用于合成镧系配合物。这些化合物已被研究其光物理性质,揭示了电子给体或电子受体取代基对其发光特性的影响。这表明它们在材料科学中的潜在应用,特别是在新型发光材料的开发中 (Sivakumar et al., 2010)。
作用机制
Target of Action
4-(Benzyloxy)-2-chlorobenzaldehyde is a chemical compound that is structurally similar to Monobenzone . Monobenzone is known to target melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes .
Mode of Action
It is proposed that it may function similarly to monobenzone, which increases the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .
Biochemical Pathways
It is likely that it affects the melanin synthesis pathway in melanocytes, given its proposed similarity to monobenzone . Melanin synthesis involves a series of oxidation reactions, including the conversion of tyrosine to DOPAquinone in the presence of the enzyme tyrosinase .
Pharmacokinetics
Similar compounds like monobenzone are known to have poor oral bioavailability . They are typically applied topically for medical depigmentation . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on its chemical structure and the route of administration.
Result of Action
The primary result of the action of 4-(Benzyloxy)-2-chlorobenzaldehyde is likely to be depigmentation, similar to that caused by Monobenzone . This is due to the increased excretion of melanin from melanocytes and possibly the destruction of melanocytes . The depigmentation effect is typically permanent .
属性
IUPAC Name |
2-chloro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXXBPGGPYUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-chlorobenzaldehyde | |
CAS RN |
117490-57-0 | |
| Record name | 4-(benzyloxy)-2-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B169173.png)
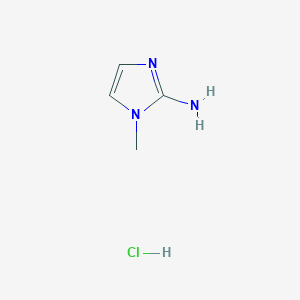
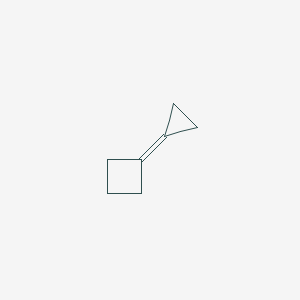
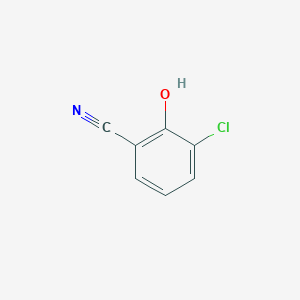
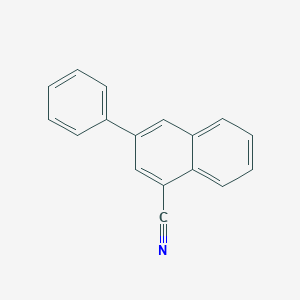

![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)
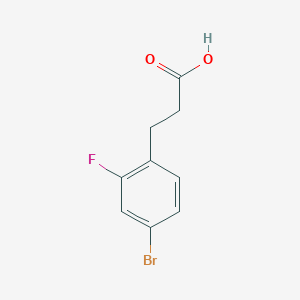
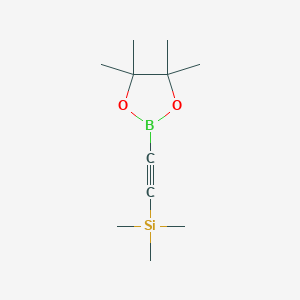
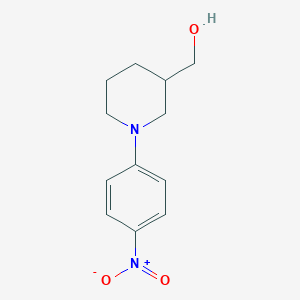

![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)